molecular formula C16H13NO2 B1271741 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- CAS No. 106110-70-7

1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-

Cat. No. B1271741
M. Wt: 251.28 g/mol
InChI Key: IOPNLOZONJASQF-UHFFFAOYSA-N
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Description

The compound 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their diverse pharmacological properties and presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored through various methods. For instance, the preparation of 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones involves the reaction of N-[2-(azidomethyl)phenyl] amides with Ph3P and CS2, followed by cyclization with NaH to yield the desired products . Another approach includes the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as demonstrated in the synthesis of novel quinolin-2(1H)-ones . Additionally, the preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters has been reported, which is suitable for introducing various substituents on the aromatic ring . Furthermore, the one-pot multistep synthesis of 3,4-fused isoquinolin-1(2H)-one analogs has been developed, involving deprotonation, alkylation, and a cascade process leading to the formation of the target compound .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex and diverse. For example, the molecular structure of a benzo[de]isoquinoline derivative shows a U-shaped spatial conformation with slipped π–π interactions and point-to-face C—H⋯π interactions, contributing to the stability of the molecule . The conformational analysis of these molecules can be studied using density functional theory (DFT) to understand their geometric and electronic properties .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. Cyclization of arylalkyl isothiocyanates has been used to synthesize 1-substituted 3,4-dihydroisoquinolines, which are valuable intermediates for further chemical transformations . The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has also been employed to synthesize tetrahydroisoquinolines, demonstrating the versatility of isoquinoline chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chlorine, methyl, and methoxy groups can affect the solubility, melting point, and reactivity of these compounds . The vasodilatation activity of certain 2-substituted-3,4-dihydro-1(2H)-isoquinolinones indicates potential biological applications . Additionally, the evaluation of isomeric tetrahydroisoquinolines as dopamine D-1 antagonists highlights the importance of stereochemistry in determining the pharmacological activity of these compounds .

Scientific Research Applications

Catalytic Hydrogenation and Reduction

  • Catalytic hydrogenation of 4-arylidene-1,3-(2H,4H)isoquinolinediones resulted in the formation of 4-arylmethyl-1,3-(2H,4H)isoquinolinediones, whereas reduction with sodium borohydride yielded 4-arylmethyl-1(2H)isoquinolones (Elliott & Takekoshi, 1976).

Michael Reactions and Compound Formation

  • The compound underwent Michael reactions with malononitrile, leading to the formation of various isoquinoline derivatives with significant yields (Fujimaki et al., 1985).

Synthesis of Nitromethylated Isoquinolinediones

  • A tandem nitration/cyclization reaction of N-alkyl-N-methacryloyl benzamides under metal-free conditions was used to synthesize heterocyclic derivatives of 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones (Li et al., 2017).

Conformational Analysis of Stereoisomeric Derivatives

  • Research on diastereomerically pure 1,3-oxazino[4,3-a]isoquinolines provided insights into the relative configurations and predominant conformations of these compounds (Sohár et al., 1992).

Photooxygenation Studies

  • Studies on singlet oxygen reactions of 1,3-isoquinolinediones revealed insights into their sensitization and the resultant product formations (Ke-Qing et al., 1998).

Synthesis and Stereochemical Studies

  • Research involving the synthesis of 1,3-oxazino[4,3-a]isoquinoline derivatives from phenyl-substituted tetrahydroisoquinoline diastereomers highlighted the importance of relative configurations and predominant conformations (Heydenreich et al., 2003).

Vasodilatation Activity

  • Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones synthesized from certain precursors exhibited vasodilatation activity (Zhang, 2010).

Future Directions

The development of new drugs that overcome the AMR problems is necessary . Heterocyclic compounds give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

2-(3-methylphenyl)-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-15(18)10-12-6-2-3-8-14(12)16(17)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPNLOZONJASQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367857
Record name 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-

CAS RN

106110-70-7
Record name 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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